molecular formula C16H17N3O4S B2852434 N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396869-61-6

N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2852434
CAS No.: 1396869-61-6
M. Wt: 347.39
InChI Key: HBKZZGBPSGGTJT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido-thiazine core.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-11-3-4-12(13(7-11)23-2)18-15(21)10-8-19-14(20)5-6-17-16(19)24-9-10/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKZZGBPSGGTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CN3C(=O)C=CN=C3SC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine ring fused with a thiazine moiety. Its molecular formula is C14_{14}H16_{16}N2_{2}O4_{4}S, and it possesses unique functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
  • Case Study : In vitro assays demonstrated that derivatives of thiazine compounds showed IC50_{50} values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

  • Testing Against Pathogens : Studies have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that they may possess additional therapeutic benefits:

  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in animal models.
  • Antioxidant Properties : The presence of methoxy groups in the structure could enhance radical scavenging activity .

Data Table: Biological Activities

Activity TypeTest OrganismsIC50_{50} / MIC (µM)Reference
AnticancerHCT-116 (colon cancer)6.2
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
Anti-inflammatoryMouse modelSignificant reduction

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound features a pyrimido[2,1-b][1,3]thiazine core, distinct from related analogs:

  • Pyrimido[2,1-b][1,3]oxazine: Found in 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (), which replaces the thiazine sulfur with an oxygen atom.
  • Pyrido[2,1-b][1,3]thiazine: Observed in Ethyl 9-cyano-2-(2,4-dimethoxyphenyl)-4-imino-6-oxo-4,6-dihydropyrido[2,1-b][1,3]thiazine-7-carboxylate ().

Substituent Profiles

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Pyrimido[2,1-b][1,3]thiazine 2,4-dimethoxyphenyl (carboxamide) Carboxamide, Methoxy
Compound 3 () Pyrimido[2,1-b][1,3]oxazine 4-chlorophenyl, methylthio, phenyl Carbonitrile, Thioether
Compound 32 () Pyrido[2,1-b][1,3]thiazine 2,4-dimethoxyphenyl, cyano Cyano, Ester
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, benzyl Nitro, Ester, Cyano

Physicochemical Properties

Spectral Data Comparison

Property Target Compound Compound 3 () Compound 2d ()
IR (cm⁻¹) Not reported 2210 (C≡N), 1660 (C=O) 2220 (C≡N), 1720 (C=O ester)
¹H NMR Not reported δ 2.45 (SMe), δ 7.2–8.1 (aryl) δ 7.5–8.3 (nitrophenyl)
Melting Point Not reported Not specified 215–217°C

The absence of a nitrile group in the target compound eliminates the characteristic IR peak ~2200 cm⁻¹ seen in analogs like Compound 3 .

Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group may improve membrane permeability compared to chloro or nitro substituents, which could enhance cellular uptake .
  • Thiazine vs.

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